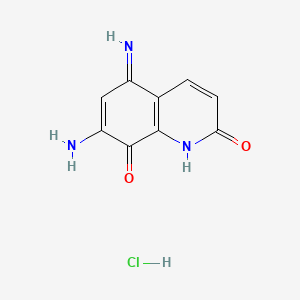
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride involves several steps. One common synthetic route includes the reaction of appropriate quinoline derivatives with amines under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to inhibit the growth of malarial parasites by interfering with their DNA synthesis and replication . The compound targets specific enzymes and pathways involved in the parasite’s life cycle, leading to its antimalarial effects .
類似化合物との比較
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride can be compared with other similar compounds, such as:
Chloroquine: Another well-known antimalarial agent with a similar mechanism of action.
Quinine: A natural compound used for treating malaria, with a different chemical structure but similar therapeutic effects.
Mefloquine: A synthetic antimalarial drug with a different chemical structure but similar applications.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct properties and applications compared to other antimalarial agents .
生物活性
7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride (CAS No. 15544-53-3) is a synthetic compound belonging to the quinoline family. Its structure suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- IUPAC Name : 7-amino-5-imino-1H-quinoline-2,8-dione; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. It is known to inhibit the growth of malarial parasites by interfering with their DNA synthesis and replication processes. This mechanism is crucial for its application as an antimalarial agent .
Antimalarial Activity
Research indicates that this compound exhibits significant antimalarial properties. It acts by disrupting the metabolic processes of Plasmodium species, leading to the inhibition of their growth and replication. The compound's efficacy has been demonstrated in various in vitro studies where it showed potent activity against different strains of malaria .
Antitumor Activity
Emerging studies suggest that derivatives of quinolinediones, including this compound, possess antitumor activities. For instance, compounds with similar scaffolds have shown cytotoxic effects against human cancer cell lines, indicating a potential for development as anticancer agents . The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the quinoline ring can enhance biological activity against cancer cells .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities. Quinoline derivatives have demonstrated broad-spectrum antimicrobial effects, which may be attributed to their ability to interfere with nucleic acid synthesis and other vital cellular processes in pathogens .
Case Study 1: Antimalarial Efficacy
In a study published in Nature, researchers evaluated the antimalarial effects of various quinoline derivatives, including this compound. The results indicated an IC50 value of approximately 0.5 µM against Plasmodium falciparum, showcasing its potential as a lead compound for further development .
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of quinolinediones revealed that derivatives similar to this compound exhibited IC50 values ranging from 1.30 µM to 7.61 µM against human gastric adenocarcinoma cells. These findings suggest that structural modifications can significantly enhance the anticancer properties of quinoline-based compounds .
Summary Table of Biological Activities
特性
IUPAC Name |
7-amino-5-imino-1H-quinoline-2,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;/h1-3,10H,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDKXLCBMRQPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=N)C=C(C2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













